Cas no 156074-98-5 (Poly(3-hexylthiophene-2,5-diyl))

Poly(3-hexylthiophene-2,5-diyl) 化学的及び物理的性質
名前と識別子
-
- Poly(3-hexylthiophene-2,5-diyl)
- P3HT
- 3-Hexyl-2,5-dibromothiophene homopolymer
- Poly(2,5-dibromo-3-hexylthiophene)
- Plexcore? OS 2100
- Plexcore? OS 1100
- 2,5-Dibromo-3-hexylthiophene homopolymer
- 2,5-Dibromo-3-hexylthiophene
- DB-005866
- J-507293
- SY035590
- 2,5-Dibromo-3-hexylthiophene, 97%
- 2,5-Dibromo-3-hex-1-ylthiophene
- AC-4938
- 116971-11-0
- 2,5-dibromo-3-hexyl-thiophene
- D3896
- DTXSID50888890
- SCHEMBL197683
- CS-W009865
- MFCD00274313
- AMY10866
- A2411
- AS-2036
- BIDD:GT0290
- AKOS005257796
- 156074-98-5
- FD14058
- Thiophene, 2,5-dibromo-3-hexyl-
- C10H14Br2S
- Poly(3-hexylthiophene-2,5-diyl) regioregular, electronic grade, 99.995% trace Metals basis, average Mn 15,000-45,000
- Poly(3-hexylthiophene-2,5-diyl) regioregular, average Mn 54,000-75,000, electronic grade, 99.995% trace Metals basis
- DTXCID701028161
-
- MDL: MFCD00217686
- インチ: InChI=1S/C10H14Br2S/c1-2-3-4-5-6-8-7-9(11)13-10(8)12/h7H,2-6H2,1H3
- InChIKey: NSYFIAVPXHGRSH-UHFFFAOYSA-N
- ほほえんだ: CCCCCCC1=C(SC(=C1)Br)Br
計算された属性
- せいみつぶんしりょう: 325.91625g/mol
- どういたいしつりょう: 323.91830g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 141
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.6
- トポロジー分子極性表面積: 28.2Ų
じっけんとくせい
- ゆうかいてん: 238 °C
238 °C - ようかいど: chloroform, trichlorobenzene, chlorobenzene, toluene, and xylenes: soluble
- でんどうど: ~103 S/cm (when doped with iodine)
Poly(3-hexylthiophene-2,5-diyl) セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26
-
危険物標識:
Poly(3-hexylthiophene-2,5-diyl) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 445703-1G |
Poly(3-hexylthiophene-2,5-diyl) |
156074-98-5 | 1g |
¥6410.16 | 2023-12-06 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02153-5g |
Poly(3-hexylthiophene-2,5-diyl) |
156074-98-5 | 5g |
¥30238.0 | 2021-09-04 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X93195-100mg |
Poly(3-hexylthiophene-2,5-diyl) |
156074-98-5 | >90% | 100mg |
¥428.0 | 2023-09-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02152-1g |
Poly(3-hexylthiophene-2,5-diyl) |
156074-98-5 | - | 1g |
¥8418.0 | 2024-07-19 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 510823-1G |
Poly(3-hexylthiophene-2,5-diyl) |
156074-98-5 | 1g |
¥7199.38 | 2023-12-05 | ||
1PlusChem | 1P001OY6-25mg |
Thiophene, 2,5-dibromo-3-hexyl-, homopolymer |
156074-98-5 | >90% | 25mg |
$43.00 | 2024-06-20 | |
Aaron | AR001P6I-250mg |
Thiophene, 2,5-dibromo-3-hexyl-, homopolymer |
156074-98-5 | 93% | 250mg |
$336.00 | 2025-03-31 | |
A2B Chem LLC | AA78190-25mg |
Thiophene, 2,5-dibromo-3-hexyl-, homopolymer |
156074-98-5 | >90% | 25mg |
$37.00 | 2024-01-03 | |
A2B Chem LLC | AA78190-500mg |
Thiophene, 2,5-dibromo-3-hexyl-, homopolymer |
156074-98-5 | >90% | 500mg |
$310.00 | 2024-01-03 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02153-1g |
Poly(3-hexylthiophene-2,5-diyl) |
156074-98-5 | 1g |
¥7878.0 | 2021-09-04 |
Poly(3-hexylthiophene-2,5-diyl) 関連文献
-
Bibi Amna,Humaira Masood Siddiqi,Abbas Hassan,Turan Ozturk RSC Adv. 2020 10 4322
-
Brenton A. G. Hammer,Marcos A. Reyes-Martinez,Felicia A. Bokel,Feng Liu,Thomas P. Russell,Ryan C. Hayward,Alejandro L. Briseno,Todd Emrick J. Mater. Chem. C 2014 2 9674
-
Piotr Bujak,Irena Kulszewicz-Bajer,Malgorzata Zagorska,Vincent Maurel,Ireneusz Wielgus,Adam Pron Chem. Soc. Rev. 2013 42 8895
-
C. Suspène,L. Miozzo,J. Choi,R. Gironda,B. Geffroy,D. Tondelier,Y. Bonnassieux,G. Horowitz,A. Yassar J. Mater. Chem. 2012 22 4511
-
Yisha Qiao,Yixuan Du,Yinfeng Liu,Yunbo Li RSC Adv. 2016 6 110686
-
6. Tuning the synthesis of fully conjugated block copolymers to minimize architectural heterogeneityYoungmin Lee,Melissa P. Aplan,Zach D. Seibers,S. Michael Kilbey,Qing Wang,Enrique D. Gomez J. Mater. Chem. A 2017 5 20412
-
7. Poly(3-hexylthiophene): synthetic methodologies and properties in bulk heterojunction solar cellsAssunta Marrocchi,Daniela Lanari,Antonio Facchetti,Luigi Vaccaro Energy Environ. Sci. 2012 5 8457
-
Mahesh P. Bhatt,Harsha D. Magurudeniya,Prakash Sista,Elena E. Sheina,Malika Jeffries-EL,Benjamin G. Janesko,Richard D. McCullough,Mihaela C. Stefan J. Mater. Chem. A 2013 1 12841
-
Xin Min,Changchao Zhan,Ping Yan,Zhigang Ye RSC Adv. 2020 10 39814
-
Sunniya Iftikhar,Saba Aslam,Nauman Zafar Butt,Raja Shahid Ashraf,Basit Yameen J. Mater. Chem. C 2020 8 17365
Related Articles
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
Poly(3-hexylthiophene-2,5-diyl)に関する追加情報
Poly(3-hexylthiophene-2,5-diyl) (CAS No. 156074-98-5): A Comprehensive Overview of Its Structure, Applications, and Recent Advances in Organic Electronics
Poly(3-hexylthiophene-2,5-diyl) (CAS No. 156074-98-5), commonly abbreviated as P3HT, is a conjugated polymer with a well-defined thiophene-based backbone and a hexyl side chain that significantly enhances its solubility and processability. As one of the most extensively studied conjugated polymers in the field of organic electronics, P3HT has been a cornerstone in the development of organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and flexible electronic devices. Its unique combination of electronic properties, thermal stability, and chemical inertness has enabled its integration into a wide range of next-generation technologies, from light-emitting diodes (LEDs) to bioelectronic interfaces. Recent advances in molecular engineering and nanostructuring techniques have further expanded the functional applications of P3HT, making it a focal point in modern materials science research.
The chemical structure of Poly(3-hexylthiophene-2,5-diyl) is defined by a repeating unit of 3-hexylthiophene, which consists of a thiophene ring substituted with a hexyl group at the 3-position. This alkyl side chain plays a critical role in modulating the intermolecular packing and charge-transport properties of the polymer. The conjugated backbone of P3HT allows for efficient π-π stacking, which is essential for charge-carrier mobility in organic semiconductors. However, the hexyl group also introduces a degree of flexibility and solubility, enabling the synthesis of high-quality thin films through solution-processing techniques such as spin-coating and inkjet printing. These properties have made P3HT a versatile material for fabricating large-area electronic devices with low manufacturing costs.
Recent studies have highlighted the potential of P3HT in hybrid organic-inorganic perovskite solar cells, where it serves as a hole-transporting material (HTM). For instance, a 2023 paper published in Advanced Materials demonstrated that P3HT can be doped with fluorinated molecules to enhance hole mobility and stability under ambient conditions. This innovation has addressed a key limitation of traditional HTMs, such as spiro-OMeTAD, which require moisture-sensitive additives for optimal performance. Additionally, P3HT has been integrated with two-dimensional (2D) materials like graphene oxide and transition metal dichalcogenides (TMDCs) to create heterostructures that exhibit enhanced charge-transport efficiency and mechanical robustness. These hybrid systems are particularly promising for wearable electronics and biomedical devices where flexibility and biocompatibility are critical requirements.
Another area of intensive research involves the molecular modification of P3HT to tailor its electronic and optical properties. For example, fluorination of the hexyl side chain has been shown to increase the bandgap of P3HT, which is beneficial for light-harvesting applications such as photodetectors and photovoltaic cells. Conversely, alkylation with longer chains can improve film morphology and interfacial adhesion in multilayered devices. A 2022 study in Nature Electronics reported the use of block copolymerization techniques to create core-shell nanostructures with P3HT as the core and functional polymers as the shell, enabling precise control over charge-carrier dynamics. These nanostructured materials have shown superior performance in organic light-emitting diodes (OLEDs) and organic photodiodes due to their enhanced charge injection and recombination rates.
Despite its remarkable properties, P3HT faces several challenges in practical applications, including limited stability under prolonged UV exposure and thermal degradation at high operating temperatures. To address these issues, recent materials engineering efforts have focused on crosslinking P3HT with silane-based compounds or introducing conjugated side chains to improve thermal resistance. Additionally, surface functionalization with self-assembled monolayers (SAMs) has been employed to enhance interfacial interactions between P3HT and metal electrodes, leading to reduced contact resistance in OFETs. These innovative strategies are paving the way for the commercialization of P3HT-based devices in smart packaging, flexible displays, and energy-harvesting systems.
In summary, Poly(3-hexylthiophene-2,5-diyl) (CAS No. 156074-98-5) remains a cornerstone material in organic electronics due to its versatile chemistry, scalable synthesis, and compatibility with emerging technologies. Ongoing research into structure-property relationships and device optimization is expected to further expand the application scope of P3HT, solidifying its role in the next generation of sustainable and flexible electronic systems.
156074-98-5 (Poly(3-hexylthiophene-2,5-diyl)) 関連製品
- 2168756-45-2(3-(2,4,5-trimethyloxolan-3-yl)propanoic acid)
- 1804059-30-0(6-Trifluoromethylthio-1H-benzimidazole-7-sulfonyl chloride)
- 98854-91-2((R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate)
- 2228386-47-6(4-(3-ethynylphenyl)-2-methylbutanoic acid)
- 2121511-89-3(2,4-Dibromo-5-fluorophenylboronic acid)
- 1060259-78-0(4-butoxy-N-{4-2-oxo-2-(pyrrolidin-1-yl)ethylphenyl}benzamide)
- 1804459-89-9(2-Bromo-6-chloro-5-(difluoromethyl)pyridine-3-carboxaldehyde)
- 312590-08-2(1-{4-(2-chlorophenyl)piperazin-1-ylmethyl}-2,3-dihydro-1H-indole-2,3-dione)
- 1805274-34-3(5-(Chloromethyl)-2-(difluoromethyl)-3-hydroxypyridine)
- 1105215-51-7(7-chloro-4-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one)




